Ethyl 3-amino-2,2-difluoropropanoate

Description

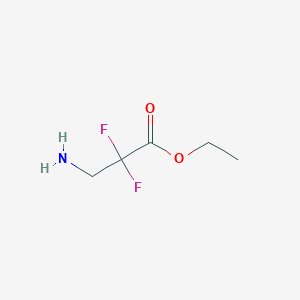

Ethyl 3-amino-2,2-difluoropropanoate (CAS: 1263284-04-3) is a fluorinated β-amino acid ester with the molecular formula C₅H₁₀ClF₂NO₂ and a molecular weight of 189.59 g/mol . It is synthesized via reactions involving ethyl 2,2-difluoropent-4-enoate, diiodomethane, and diethylzinc or zinc/copper couples under trifluoroacetic acid catalysis . The compound is a key intermediate in pharmaceutical research, particularly for synthesizing cysteine protease inhibitors and other bioactive molecules . Its amino and difluoro groups enhance reactivity and stability, making it suitable for further functionalization, such as amide bond formation or peptide coupling .

Properties

Molecular Formula |

C5H9F2NO2 |

|---|---|

Molecular Weight |

153.13 g/mol |

IUPAC Name |

ethyl 3-amino-2,2-difluoropropanoate |

InChI |

InChI=1S/C5H9F2NO2/c1-2-10-4(9)5(6,7)3-8/h2-3,8H2,1H3 |

InChI Key |

QMBGDVNODKCBRZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CN)(F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Ethyl 3-Cyclopropyl-2,2-difluoropropanoate

- Molecular Formula : C₈H₁₂F₂O₂

- Molecular Weight : 178.18 g/mol

- Key Features: The cyclopropyl substituent replaces the amino group, reducing nucleophilicity but increasing steric hindrance. This structural modification makes the compound less reactive in amine-specific reactions but more stable in acidic conditions.

- Applications: Used in the synthesis of nonafluorobutane sulfonate derivatives for enzyme inhibition studies .

- Reference :

Ethyl 3-Bromo-2,2-difluoropropanoate

- Molecular Formula : C₅H₇BrF₂O₂

- Molecular Weight : 229.01 g/mol

- Key Features: The bromine atom acts as a leaving group, enabling nucleophilic substitution reactions. Unlike the amino group, bromine enhances electrophilicity at the β-carbon, facilitating cross-coupling or alkylation reactions.

- Applications : Intermediate in agrochemical and polymer synthesis .

- Reference :

Ethyl 2-Amino-4-(3,5-difluorophenyl)propanoate

Ethyl 3-(2-Fluorophenyl)-3-oxopropanoate

- Molecular Formula : C₁₁H₁₁FO₃

- Molecular Weight : 210.20 g/mol

- Key Features: The ketone and fluorophenyl groups confer fluorescence properties, with excitation-dependent emission due to intramolecular charge transfer (ICT) states. Lacks the amino group, limiting its use in peptide synthesis but expanding applications in optoelectronics .

- Reference :

Methyl 2-Amino-3,3,3-trifluoropropanoate

- Molecular Formula: C₄H₆F₃NO₂

- Molecular Weight : 157.09 g/mol

- Key Features: The trifluoromethyl group increases electron-withdrawing effects, lowering the pKa of the amino group compared to the difluoro analogue. This enhances acidity, making it useful in catalytic asymmetric synthesis .

- Reference :

Comparative Data Table

Key Findings and Insights

Substituent Effects: Amino Group: Enhances nucleophilicity and participation in condensation reactions (e.g., amide formation) . Fluorine Atoms: Improve metabolic stability and lipophilicity, critical for drug design . Bromine vs. Cyclopropyl: Bromine increases reactivity in substitution reactions, while cyclopropyl enhances steric protection .

Solubility and Stability: this compound hydrochloride is soluble in polar solvents (e.g., DMSO) but requires storage at -20°C to prevent degradation . The difluorophenyl derivative exhibits lower aqueous solubility due to aromatic hydrophobicity .

Synthetic Utility: The amino group in this compound allows modular functionalization, contrasting with the single-purpose reactivity of bromo or cyclopropyl analogues .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 3-amino-2,2-difluoropropanoate, and how can purity be ensured?

- Methodology : A common approach involves nucleophilic substitution of ethyl 2,2-difluoropropanoate derivatives with ammonia or protected amines under acidic conditions. For example, analogous methods for mthis compound hydrochloride use methyl difluoropropionate and an amine source, followed by purification via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) . For the ethyl variant, diethylzinc or zinc/copper-mediated cyclopropanation (as seen in ethyl 3-cyclopropyl-2,2-difluoropropanoate synthesis) may optimize yields .

- Purity Assessment : NMR spectroscopy (e.g., and NMR) and mass spectrometry are critical for structural confirmation. Purity >98% can be achieved via recrystallization or preparative HPLC .

Q. How does the trifluoromethyl group influence the compound’s reactivity in peptide synthesis?

- Mechanistic Insight : The electron-withdrawing nature of fluorine atoms increases electrophilicity at the ester carbonyl, enhancing reactivity in nucleophilic acyl substitutions. This property is leveraged in peptide coupling reactions, where the ethyl ester acts as a protecting group that can be selectively hydrolyzed under mild acidic conditions .

Q. What are the stability considerations for this compound under laboratory storage?

- Storage Protocol : The hydrochloride salt form improves stability. Store at -20°C in anhydrous conditions to prevent hydrolysis. Degradation risks include moisture-induced ester hydrolysis and thermal decomposition above 40°C .

Advanced Research Questions

Q. How can contradictory data on synthetic yields be resolved for scaled-up production?

- Contradiction Analysis : Discrepancies in yields (e.g., 79% crude vs. 95% purified ) often stem from side reactions (e.g., residual olefin in intermediates). Mitigation involves optimizing reaction conditions (e.g., inert atmosphere, controlled temperature) and post-synthetic oxidative work-ups (e.g., sodium metaperiodate treatment) to remove impurities .

Q. What strategies validate interactions between this compound and biological targets (e.g., enzymes)?

- Experimental Design :

- Fluorine-Specific Probes : Use NMR to track binding events, leveraging fluorine’s high sensitivity and absence in biological systems.

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity () and stoichiometry by measuring heat changes during ligand-target interactions .

- Molecular Dynamics Simulations : Model fluorine’s steric and electronic effects on binding pockets, as seen in studies of similar trifluoromethylated esters .

Q. How do structural analogs (e.g., ethyl 3-cyclopropyl-2,2-difluoropropanoate) compare in enzyme inhibition assays?

- Comparative Analysis :

- Activity Trends : Fluorine substitution at the 2-position enhances enzyme inhibition compared to non-fluorinated analogs. For example, ethyl 2,2-difluoro-3-hydroxypropanoate shows moderate antimicrobial activity, while cyclopropyl derivatives exhibit higher selectivity for cysteine proteases .

- Data Table :

| Compound | Enzyme Inhibition | Selectivity Index |

|---|---|---|

| This compound | Moderate (IC ~10 µM) | Low |

| Ethyl 3-cyclopropyl-2,2-difluoropropanoate | High (IC ~1 µM) | High |

| Non-fluorinated analog | Negligible | N/A |

Q. What solvent systems optimize the compound’s solubility for in vitro assays?

- Methodology :

- Solvent Screening : Test DMSO (for stock solutions) followed by dilution in PBS or cell culture media. For low solubility (<1 mM), co-solvents like PEG-300 or cyclodextrins improve bioavailability .

- Dynamic Light Scattering (DLS) : Monitor aggregation in aqueous buffers to avoid false positives in cellular assays .

Methodological Notes

- Data Validation : Cross-reference synthetic protocols with NMR and X-ray crystallography (if crystalline) to resolve structural ambiguities .

- Conflict Resolution : When literature reports divergent bioactivity (e.g., moderate vs. high inhibition), replicate assays under standardized conditions (e.g., pH 7.4, 37°C) and validate with orthogonal methods (e.g., fluorescence polarization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.